methyl 2-chloro-5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate
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Overview
Description
METHYL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a furan ring, and a diazinane moiety
Preparation Methods
The synthesis of METHYL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE typically involves multiple steps. The synthetic route often starts with the preparation of the furan ring, followed by the introduction of the diazinane moiety, and finally the esterification to form the benzoate ester. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The diazinane moiety can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazinane moiety can interact with enzymes, potentially inhibiting their activity. The furan ring may also play a role in binding to proteins or other biomolecules, affecting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzoate esters, furan derivatives, and diazinane-containing molecules. What sets METHYL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE apart is its unique combination of these three moieties, which may confer distinct chemical and biological properties. Similar compounds include:
- METHYL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE
- 2-CHLORO-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHINANE-2-OXIDE
- 1-((4’-CHLORO-5,5-DIMETHYL-3,4,5,6-TETRAHYDRO-[1,1’-BIPHENYL]-2-YL
This detailed article provides a comprehensive overview of METHYL 2-CHLORO-5-{5-[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H15ClN2O6 |
---|---|
Molecular Weight |
402.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C19H15ClN2O6/c1-21-16(23)13(17(24)22(2)19(21)26)9-11-5-7-15(28-11)10-4-6-14(20)12(8-10)18(25)27-3/h4-9H,1-3H3 |
InChI Key |
JEFKXQGXIZANKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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